molecular formula C18H15BrO B8557830 (5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one

(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one

Cat. No. B8557830
M. Wt: 327.2 g/mol
InChI Key: QVIBQLAUHHKJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090535B2

Procedure details

5-Cyclopropyl-10-piperidin-1-yl-5H-dibenzo[a,d]cyclohepten-5-ol (5) (69 mmol, 1.00 equiv.) was dissolved in 100 mL acetic acid, then 48% aqueous HBr (100 mL) was added and the resulting mixture was heated in a 100° C. oil bath. LC/MS analysis after 18 hours showed that the starting material was consumed. The mixture was diluted with H2O (100 mL) then extracted in a separatory funnel with ethyl ether (3×100 mL). The aqueous phase was discarded, after which the combined organic phases were washed with saturated sodium bicarbonate (3×50 mL). The aqueous phase was discarded, and the organic phase was filtered through a silica gel plug and concentrated under vacuum to obtain a thick brown oil, which was dissolved in acetonitrile (200 mL) and dried under vacuum. The residue was then dissolved in toluene (200 mL) and again dried under vacuum. The resulting crude 5-(3-bromo-propylidene)-5,11-dihydro-dibenzo[a,d]cyclohepten-10-one (6) was used without further purification in the next step. ESI MS m/z 327.0 (M+H)+. 1H NMR (d6-DMSO, 250 MHz): 7.98 (1H, d), 7.67-7.25 (7H, m), 5.76 (1H, t), 4.46 (1H, d), 3.73 (1H, d), 3.64 (2H, m), 2.83-2.50 (2H, m).
Quantity
69 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2(O)[C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=3C=C(N3CCCCC3)[C:6]3[CH:21]=[CH:22][CH:23]=[CH:24][C:5]2=3)[CH2:3][CH2:2]1.[BrH:26].[C:27]([OH:30])(=O)[CH3:28]>C(#N)C>[Br:26][CH2:3][CH2:2][CH:1]=[C:4]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH2:28][C:27](=[O:30])[C:6]2[CH:21]=[CH:22][CH:23]=[CH:24][C:5]1=2

Inputs

Step One
Name
Quantity
69 mmol
Type
reactant
Smiles
C1(CC1)C1(C2=C(C(=CC3=C1C=CC=C3)N3CCCCC3)C=CC=C2)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The mixture was diluted with H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
then extracted in a separatory funnel with ethyl ether (3×100 mL)
WASH
Type
WASH
Details
after which the combined organic phases were washed with saturated sodium bicarbonate (3×50 mL)
FILTRATION
Type
FILTRATION
Details
the organic phase was filtered through a silica gel plug
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a thick brown oil, which
CUSTOM
Type
CUSTOM
Details
dried under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in toluene (200 mL)
CUSTOM
Type
CUSTOM
Details
again dried under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting crude 5-(3-bromo-propylidene)-5,11-dihydro-dibenzo[a,d]cyclohepten-10-one (6) was used without further purification in the next step

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrCCC=C1C2=C(C(CC3=C1C=CC=C3)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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